molecular formula C16H14O3 B143207 Methyl 3,3-diphenyloxirane-2-carboxylate CAS No. 76527-25-8

Methyl 3,3-diphenyloxirane-2-carboxylate

Cat. No.: B143207
CAS No.: 76527-25-8
M. Wt: 254.28 g/mol
InChI Key: ILXKNKDKHCSQTL-UHFFFAOYSA-N
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Description

Methyl 3,3-diphenyloxirane-2-carboxylate is an organic compound with the molecular formula C16H14O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-diphenyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with methyl chloroacetate in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions typically include:

    Temperature: 20-55°C

    Solvent: Methanol

    Catalyst: Toluene-4-sulfonic acid

    Neutralizing Agent: Sodium bicarbonate

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity. The product is often purified through crystallization and dried under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-diphenyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxiranes.

Scientific Research Applications

Methyl 3,3-diphenyloxirane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,3-diphenyloxirane-2-carboxylate involves the interaction of its epoxide ring with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The pathways involved may include enzyme inhibition and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-phenyloxirane-2-carboxylic acid
  • Methyl 1-hydroxyindole-3-carboxylate

Uniqueness

Methyl 3,3-diphenyloxirane-2-carboxylate is unique due to its specific structure, which includes two phenyl groups attached to the oxirane ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 3,3-diphenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-15(17)14-16(19-14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXKNKDKHCSQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442173
Record name Methyl 3,3-diphenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76527-25-8
Record name 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76527-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-diphenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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